molecular formula C14H21ClN2 B12916738 (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine CAS No. 820980-99-2

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine

Katalognummer: B12916738
CAS-Nummer: 820980-99-2
Molekulargewicht: 252.78 g/mol
InChI-Schlüssel: HBLWUKDLUMCLDF-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a 4-chlorobenzyl group, an isopropyl group, and a pyrrolidin-3-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-isopropylpyrrolidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiobencarb: S-(4-chlorobenzyl)-N,N-diethylthiocarbamate, a herbicide with similar structural features.

    Benthiocarb: Another herbicide with a related chemical structure.

Eigenschaften

CAS-Nummer

820980-99-2

Molekularformel

C14H21ClN2

Molekulargewicht

252.78 g/mol

IUPAC-Name

(3S)-N-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C14H21ClN2/c1-11(2)17(14-7-8-16-9-14)10-12-3-5-13(15)6-4-12/h3-6,11,14,16H,7-10H2,1-2H3/t14-/m0/s1

InChI-Schlüssel

HBLWUKDLUMCLDF-AWEZNQCLSA-N

Isomerische SMILES

CC(C)N(CC1=CC=C(C=C1)Cl)[C@H]2CCNC2

Kanonische SMILES

CC(C)N(CC1=CC=C(C=C1)Cl)C2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.